molecular formula C15H14N2O B13403179 1-Benzyl-5-methyl-1H-indazol-3-OL

1-Benzyl-5-methyl-1H-indazol-3-OL

Cat. No.: B13403179
M. Wt: 238.28 g/mol
InChI Key: JXZGYYGPFMSMGJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-indazol-3-OL is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-1H-indazol-3-OL typically involves the cyclization of o-haloaryl N-sulfonylhydrazones using copper acetate as a catalyst . This method proceeds at lower temperatures with reduced catalyst loading, making it efficient and cost-effective.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-indazol-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen or nitro groups at specific positions on the indazole ring.

Scientific Research Applications

1-Benzyl-5-methyl-1H-indazol-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-indazol-3-OL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

  • 1-Benzyl-1H-indazol-3-ol
  • 1-Methyl-1H-indazole-4-acetic acid
  • 1-Benzyl-3-hydroxy-1H-indazole

Comparison: 1-Benzyl-5-methyl-1H-indazol-3-OL stands out due to its unique substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other indazole derivatives, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-benzyl-5-methyl-2H-indazol-3-one

InChI

InChI=1S/C15H14N2O/c1-11-7-8-14-13(9-11)15(18)16-17(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)

InChI Key

JXZGYYGPFMSMGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(NC2=O)CC3=CC=CC=C3

Origin of Product

United States

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